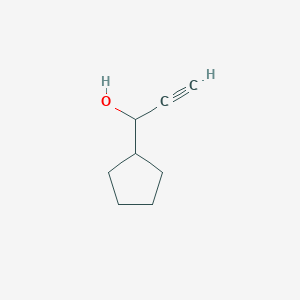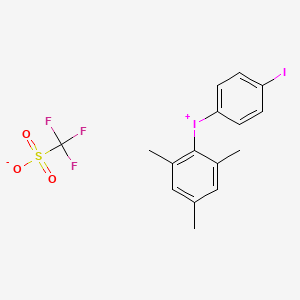![molecular formula C8H9N5S B3339715 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline CAS No. 1173146-92-3](/img/structure/B3339715.png)
3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline
Overview
Description
3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline is an organic compound with the molecular formula C8H9N5S . It is also known by the synonym Benzenamine, 3-[5-(methylthio)-1H-tetrazol-1-yl]- .
Molecular Structure Analysis
The molecular weight of this compound is 207.26 . More detailed structural analysis would require additional resources such as spectroscopic data or crystallographic studies, which were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and density, were not found in the search results . Additional laboratory testing would be required to determine these properties.Scientific Research Applications
Domino Reaction and Formation of Aniline Derivatives
A study by Erkin and Ramsh (2014) explored a domino reaction involving a related compound, leading to the formation of substituted pyrazole and aniline derivatives. This showcases the compound's utility in synthetic organic chemistry, particularly in creating complex molecules from simpler precursors through domino reactions that involve multiple bond-forming processes in a single step (Erkin & Ramsh, 2014).
Electroluminescence Application
Vezzu et al. (2010) investigated tetradentate bis-cyclometalated platinum complexes for electroluminescence, demonstrating the potential application of similar aniline derivatives in the development of organic light-emitting diodes (OLEDs). The study highlights the importance of structural design in achieving high emission quantum yields and efficient electroluminescent materials (Vezzu et al., 2010).
Crystal Structure Analysis
Al-Hourani et al. (2015) focused on the crystal structure of tetrazole derivatives, emphasizing the role of molecular structure in determining the properties and potential applications of these compounds. Such analyses are crucial for understanding the interaction mechanisms and designing molecules with desired properties (Al-Hourani et al., 2015).
GPR119 Agonists for Therapeutic Applications
Wang et al. (2014) described the optimization of oxadiazoles as novel agonists of GPR119, a target of interest for treating metabolic disorders. This research indicates the potential of aniline derivatives in medicinal chemistry for the development of new therapeutic agents (Wang et al., 2014).
Spectroscopic Properties and Supramolecular Interactions
Richards et al. (2015) studied the structure and spectroscopic properties of an N,S-coordinating Schiff base, shedding light on the importance of molecular interactions in defining material properties. The study underscores the role of hydrogen bonding and weak supramolecular interactions in the crystalline state, which can influence the compound's application in material science (Richards et al., 2015).
properties
IUPAC Name |
3-(5-methylsulfanyltetrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c1-14-8-10-11-12-13(8)7-4-2-3-6(9)5-7/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOZMYKEBAMZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B3339633.png)




![8-[(3,4-Dihydro-2H-quinolin-1-yl)carbonyl]-5,7-dimethoxy-4-propyl-2H-chromen-2-one](/img/structure/B3339665.png)
![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B3339684.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339695.png)
![2-chloro-N-[5-(morpholin-4-ylsulfonyl)-2-pyrrolidin-1-ylphenyl]acetamide hydrochloride](/img/structure/B3339708.png)
![Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B3339712.png)


![(S,S)-(COD)Ir[Ph-SpinPHOX]](/img/structure/B3339731.png)
![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3339737.png)